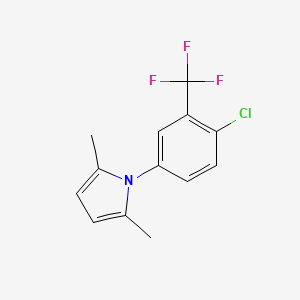

1-(4-Bromo-2-chlorophenyl)-2,5-dimethyl-1H-pyrrole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “1-[(4-Bromo-2-chlorophenyl)carbonyl]pyrrolidine” is similar to the one you’re asking about . It has a molecular weight of 288.57 and is a liquid in its physical form .

Molecular Structure Analysis

The molecular structure of a similar compound, “4-Bromo-2-chlorophenyl isocyanate”, can be found in various databases .

Chemical Reactions Analysis

The metabolism of profenofos, an organophosphorus pesticide, results in a biologically inactive metabolite, "4-bromo-2-chlorophenol" . This could provide some insight into potential reactions involving similar compounds.

Physical And Chemical Properties Analysis

A compound with a similar structure, “4-Bromo-2-chlorophenol”, has a melting point of 47-49 °C and a boiling point of 232-235 °C .

科学的研究の応用

Antimicrobial Activity

The compound has been studied for its potential antimicrobial activity. In one study, derivatives of a similar compound were synthesized and evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species .

Anticancer Activity

The compound has also been studied for its potential anticancer activity. The same study mentioned above also evaluated the anticancer activity of the synthesized derivatives against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) .

Molecular Docking Studies

Molecular docking studies have been carried out to study the binding mode of active compounds with receptors. This can help in the rational design of drugs .

Biodegradation Studies

The compound could potentially be involved in the biodegradation pathways of certain pesticides. For example, the metabolic pathway of the pesticide profenofos in cotton plants involves the cleavage of the phosphorothioate ester bond to yield 4-bromo-2-chlorophenol .

Synthesis of New Compounds

The compound can be used in the synthesis of new compounds. For example, it can be used to synthesize N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives .

Bioremediation

The compound could potentially be used in bioremediation processes, particularly in the degradation of pesticides .

作用機序

Target of Action

The compound 1-(4-Bromo-2-chlorophenyl)-2,5-dimethyl-1H-pyrrole is structurally similar to the organophosphorus pesticide profenofos . Profenofos primarily targets the acetylcholinesterase enzyme . Acetylcholinesterase plays a crucial role in nerve function by breaking down the neurotransmitter acetylcholine, thereby terminating nerve impulses .

Mode of Action

Like other organophosphates, the mode of action of profenofos is via the inhibition of the acetylcholinesterase enzyme . This inhibition prevents the breakdown of acetylcholine, leading to an accumulation of acetylcholine in the synaptic cleft. The excess acetylcholine continues to stimulate the postsynaptic neuron, causing overstimulation of nerve impulses .

Biochemical Pathways

The inhibition of acetylcholinesterase disrupts the normal functioning of the cholinergic nervous system. This disruption affects various biochemical pathways, leading to symptoms such as muscle weakness, breathing difficulties, and in severe cases, respiratory failure .

Pharmacokinetics

Organophosphates like profenofos are generally well-absorbed through the skin, lungs, and gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in urine .

Result of Action

The result of the compound’s action is the overstimulation of nerve impulses, leading to various symptoms. These symptoms can range from mild (such as salivation and tearing) to severe (such as muscle weakness, breathing difficulties, and potentially, respiratory failure) .

Safety and Hazards

特性

IUPAC Name |

1-(4-bromo-2-chlorophenyl)-2,5-dimethylpyrrole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrClN/c1-8-3-4-9(2)15(8)12-6-5-10(13)7-11(12)14/h3-7H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQJKMZJVFBMUFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=C(C=C(C=C2)Br)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Bromo-2-chlorophenyl)-2,5-dimethyl-1H-pyrrole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3-{[2-(diethylamino)ethyl]amino}-2-methylpropanoate](/img/structure/B6352587.png)

![Methyl 3-[(butan-2-yl)amino]-2-methylpropanoate; 95%](/img/structure/B6352594.png)

![Methyl 3-[(furan-2-ylmethyl)amino]-2-methylpropanoate](/img/structure/B6352600.png)

![Methyl 2-methyl-3-[(thiophen-2-ylmethyl)amino]propanoate](/img/structure/B6352602.png)

![Methyl 2-methyl-3-[(3-methylbutan-2-yl)amino]propanoate; 95%](/img/structure/B6352612.png)

![Methyl 2-methyl-3-[(2-methylcyclohexyl)amino]propanoate](/img/structure/B6352619.png)

![Methyl 3-{[(4-fluorophenyl)methyl]amino}-2-methylpropanoate](/img/structure/B6352621.png)

![2-Nitro-N-[1-(thiophen-2-yl)ethyl]aniline](/img/structure/B6352627.png)

![Methyl 3-{[2-(4-fluorophenyl)ethyl]amino}-2-methylpropanoate](/img/structure/B6352630.png)

![2-Nitro-N-[1-(pyridin-3-yl)ethyl]aniline](/img/structure/B6352639.png)

![2-Nitro-N-[1-(pyridin-2-yl)ethyl]aniline](/img/structure/B6352655.png)